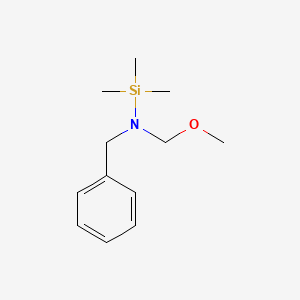
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine can be synthesized through the reaction of benzylamine with chloromethyltrimethylsilane and formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide . The process involves the formation of an intermediate azomethine ylide, which then undergoes cycloaddition reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine involves its ability to form azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the formation of pyrrolidines and other nitrogen-containing heterocycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
Uniqueness
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it a valuable reagent in the synthesis of complex organic molecules. Its versatility in various chemical reactions and applications in different fields of research further highlights its uniqueness .
Eigenschaften
Molekularformel |
C12H21NOSi |
|---|---|
Molekulargewicht |
223.39 g/mol |
IUPAC-Name |
N-(methoxymethyl)-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C12H21NOSi/c1-14-11-13(15(2,3)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
RULHSLKSRFNQJO-UHFFFAOYSA-N |
Kanonische SMILES |
COCN(CC1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















